molecular formula C18H27N B12588093 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine CAS No. 877612-07-2

4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine

Cat. No.: B12588093
CAS No.: 877612-07-2
M. Wt: 257.4 g/mol
InChI Key: LAYWTXVLQJPFHY-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexyl group, a phenyl group, and a butenyl chain, making it a complex and interesting molecule for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine typically involves the following steps:

    Formation of the Butenyl Chain: The butenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or other aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl chain, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated derivatives.

    Substitution: The phenyl and cyclohexyl groups can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are typical.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated amines or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    N,N-Dimethylphenethylamine: An amine with a phenyl and ethyl group.

    Phenylbutylamine: An amine with a phenyl and butyl group.

Comparison: 4-Cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine is unique due to its combination of a cyclohexyl group, a phenyl group, and a butenyl chain This structural complexity provides it with distinct chemical and biological properties compared to simpler amines

Properties

CAS No.

877612-07-2

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

4-cyclohexyl-N,N-dimethyl-4-phenylbut-3-en-1-amine

InChI

InChI=1S/C18H27N/c1-19(2)15-9-14-18(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3,5-6,10-11,14,17H,4,7-9,12-13,15H2,1-2H3

InChI Key

LAYWTXVLQJPFHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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